(3-Aminocyclobutyl)acetic acid

Vue d'ensemble

Description

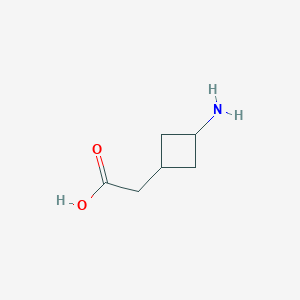

(3-Aminocyclobutyl)acetic acid is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is a derivative of cyclobutane, featuring an amino group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclobutyl)acetic acid typically involves the reaction of cyclobutyl formaldehyde with ammonium sulfate, aqua ammonia, and cyanide in a methanol or ethanol solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Analyse Des Réactions Chimiques

Amine Functionalization Reactions

The primary amine group undergoes typical nucleophilic reactions, including acylation, alkylation, and protection/deprotection strategies.

Acylation with Acetic Anhydride

The amine reacts with acetic anhydride in acidic or catalytic conditions to form the corresponding acetamide derivative. Zinc acetate in acetic acid efficiently catalyzes this transformation, achieving yields >90% under reflux (Table 1) .

Table 1: N-Acetylation of (3-Aminocyclobutyl)acetic Acid

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride + Zn(OAc)₂ | Reflux, 3–4 hr | (3-Acetamidocyclobutyl)acetic acid | 90–92 |

Boc Protection

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of ionic liquids or bases like DMAP, forming the Boc-protected derivative. This reaction is critical for orthogonal protection in multi-step syntheses .

Carboxylic Acid Derivitization

The acetic acid moiety participates in esterification and decarboxylation reactions.

Esterification

Reacting with alcohols (e.g., methanol) under acid catalysis produces esters. For example:

Yields exceed 85% with sulfuric acid as a catalyst .

α-Arylation

Palladium-catalyzed α-arylation with aryl halides is feasible. Using Pd(OAc)₂ and NiXantphos in toluene, the α-carbon undergoes coupling with electron-deficient aryl bromides (e.g., 4-fluorobromobenzene), yielding diaryl acetic acid derivatives (Table 2) .

Table 2: Palladium-Catalyzed α-Arylation

| Aryl Halide | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Fluorobromobenzene | Pd(OAc)₂/NiXantphos | (3-Aminocyclobutyl)-α-aryl acetic acid | 75 |

Cyclobutane Ring-Involved Reactions

The strained cyclobutane ring enables unique photochemical and radical-mediated transformations.

Radical Recombination

In the presence of hydroxyl radicals (- OH), the cyclobutane ring participates in radical recombination, forming oligomers or cross-linked products. This is observed in aqueous oxidative environments .

Dakin–West Reaction

As an α-amino acid analog, this compound undergoes the Dakin–West reaction with acetic anhydride and pyridine, yielding a keto-amide via azlactone intermediates (Figure 1) .

Figure 1: Dakin–West Reaction Mechanism

-

Acylation : Formation of mixed anhydride with acetic anhydride.

-

Azlactone Formation : Intramolecular cyclization.

-

Decarboxylation : Release of CO₂ to form the keto-amide.

OH Radical Oxidation

The acetic acid group oxidizes to glyoxylic acid () under - OH attack, with subsequent degradation to formaldehyde () .

Thermal Decarboxylation

At elevated temperatures (>150°C), decarboxylation occurs, yielding (3-aminocyclobutyl)methane and CO₂. Thermodynamic data (ΔH ≈ 82.4 kJ/mol) suggest moderate stability under standard conditions .

Applications De Recherche Scientifique

(3-Aminocyclobutyl)acetic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.

Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which (3-Aminocyclobutyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group and carboxylic acid moiety can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (3-Aminocyclobutyl)acetic acid include:

Cyclobutylamine: A simpler derivative of cyclobutane with an amino group.

Cyclobutanecarboxylic acid: A derivative of cyclobutane with a carboxylic acid group.

Cyclobutylacetic acid: A derivative of cyclobutane with an acetic acid moiety.

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an amino group and an acetic acid moiety on the cyclobutane ring

Activité Biologique

(3-Aminocyclobutyl)acetic acid, particularly in its hydrochloride form (cis-(3-Aminocyclobutyl)acetic acid hydrochloride), has garnered attention for its diverse biological activities. This compound is being explored for its potential therapeutic applications, especially in neuropharmacology and oncology. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

The biological activity of cis-(3-Aminocyclobutyl)acetic acid is primarily attributed to its interactions with various molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound may inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are crucial for gene expression regulation, while MMPs are involved in tissue remodeling and wound healing. Inhibition of these enzymes could have therapeutic implications for cancer and inflammatory diseases.

- Neuroprotective Effects : Studies suggest that cis-(3-Aminocyclobutyl)acetic acid may influence neurotransmitter systems, particularly by modulating glutamate and GABA receptors. This modulation is essential for synaptic plasticity, which is vital for learning and memory processes.

- Antimicrobial Activity : Preliminary findings indicate that cis-(3-Aminocyclobutyl)acetic acid exhibits antimicrobial properties against certain bacterial and fungal strains, although further research is necessary to elucidate the mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of cis-(3-Aminocyclobutyl)acetic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Glutamic Acid | C5H9NO4 | Major neurotransmitter; involved in synaptic plasticity. |

| 2-Amino-3-methylbutanoic Acid | C5H11NO2 | Important for protein synthesis; branched-chain amino acid. |

| 3-Aminopropanoic Acid | C3H7NO2 | Simple amino acid; involved in metabolic pathways. |

Cis-(3-Aminocyclobutyl)acetic acid's cyclobutane ring structure distinguishes it from these compounds, potentially conferring unique pharmacological properties.

Neuroprotective Potential

A study investigating the neuroprotective effects of cis-(3-Aminocyclobutyl)acetic acid found that it could enhance synaptic plasticity in models of neurodegenerative diseases. The compound was shown to increase the expression of neurotrophic factors, which are critical for neuronal survival and function.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of cis-(3-Aminocyclobutyl)acetic acid against various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on triple-negative breast cancer (TNBC) cells (MDA-MB-231), with IC50 values indicating potent activity at low concentrations . The compound's ability to inhibit cell proliferation suggests a promising avenue for cancer therapy.

Propriétés

IUPAC Name |

2-(3-aminocyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOKIDHQIVAHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300608, DTXSID001303158 | |

| Record name | cis-3-Aminocyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutaneacetic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-40-3, 1408074-73-6 | |

| Record name | Cyclobutaneacetic acid, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Aminocyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutaneacetic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.